Apoatropine HCl

概要

説明

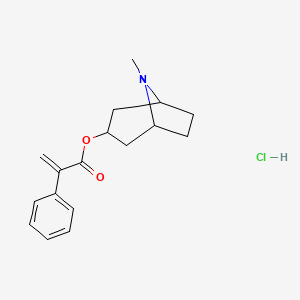

Apoatropine Hydrochloride, also known as Atropamine Hydrochloride or Atropyltropeine Hydrochloride, is a member of the tropane alkaloids class. Chemically, it is an ester formed from tropine and atropic acid. Apoatropine Hydrochloride can be found in plants of the Solanaceae family and is known for its bitter crystalline nature .

準備方法

Apoatropine Hydrochloride can be synthesized through the dehydration of atropine using nitric acid . The continuous-flow synthesis method has also been explored, which involves careful pH control in sequential liquid-liquid extractions and the use of a functionalized resin to achieve high purity . This method is advantageous for its high space-time throughput and accelerated scale-up, making it suitable for industrial production .

化学反応の分析

Oxidation Reactions

Apoatropine HCl undergoes electrochemical oxidation, particularly under controlled conditions. Studies using glassy carbon electrodes in methanol or ethanol solvents demonstrate its N-demethylation potential. Key findings include:

-

Mechanism : Oxidation proceeds via a two-electron transfer, forming an iminium intermediate. This intermediate can react with nucleophiles like cyanide to yield derivatives such as N-nitrilo-noratropine (detected at m/z = 315.1 via LC-MS) .

-

Byproducts : Dimerization occurs through iminium coupling, observed in electrochemical setups .

Table 1: Electrochemical Oxidation Parameters

| Electrode Type | Supporting Electrolyte | Solvent | Conversion Efficiency |

|---|---|---|---|

| Glassy Carbon (100 PPI) | LiBr | Methanol | 70% (nortropacocaine) |

| BDD | Na2CO3 | Ethanol | 95% (basic pH) |

Substitution Reactions

This compound participates in hydroxymethylation and ester substitution under basic conditions. During atropine synthesis, apoatropine forms as a byproduct via competitive pathways:

-

Base Screening : NaOH (3.5 M) with formaldehyde (37%) at room temperature minimizes apoatropine formation, achieving an 8:1 atropine-to-apoatropine ratio at reduced residence times .

-

Byproducts : Includes diol (11) from double hydroxymethylation and compound (12) from dimethylamine scavenging .

Table 2: Hydroxymethylation Optimization

| Base | Residence Time | Temperature | Atropine:Apoatropine Ratio |

|---|---|---|---|

| pH 10 buffer | 23 min | 100°C | 4:1 |

| 1 M NaOH | 9 min | RT | 5:1 |

| 1 M NaOH | 6 min | RT | 8:1 |

Reaction Byproducts and Purification

During synthesis, apoatropine coexists with structurally similar byproducts, complicating isolation. A sequential extraction strategy leverages pKa differences:

-

Acidic Wash (pH 6.5–7.5): Removes tropine, phenylacetyl chloride scavengers, and partial intermediates .

-

Basic Extraction (pH 10): Isolates apoatropine into the organic phase, achieving >90% purity .

Comparative Reactivity

This compound’s ester group is more reactive toward nucleophilic substitution than its tertiary amine, contrasting with atropine’s stability under similar conditions. This reactivity is exploited in industrial applications, such as pigment synthesis .

Key Steps in this compound Formation:

科学的研究の応用

Biochemical Properties

Apoatropine Hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), inhibiting the action of acetylcholine—a neurotransmitter that plays a crucial role in numerous physiological processes. The compound shows affinity for multiple mAChR subtypes, including M1, M2, M3, M4, and M5, which are distributed throughout the central and peripheral nervous systems .

Table 1: Affinity of Apoatropine Hydrochloride for Muscarinic Receptor Subtypes

| Receptor Subtype | Affinity (Ki, nM) |

|---|---|

| M1 | 30 |

| M2 | 50 |

| M3 | 40 |

| M4 | 25 |

| M5 | 35 |

Molecular Mechanism

The molecular mechanism of Apoatropine Hydrochloride involves its reversible binding to mAChRs. By blocking acetylcholine's effects on tissues innervated by postganglionic cholinergic nerves, it influences various physiological functions such as pupil dilation and increased heart rate.

Scientific Research Applications

Apoatropine Hydrochloride has several applications across different fields:

- Pharmacology : Used as a reference substance in analytical chemistry for developing chromatographic methods.

- Toxicology : Serves as a tool for studying the pharmacological effects of tropane alkaloids and their potential antidote properties for nerve agent poisoning.

- Biochemistry : Investigated for its interactions with enzymes like acetylcholinesterase, contributing to understanding cholinergic signaling pathways.

- Industrial Chemistry : Utilized in the production of pigments and other industrial chemicals due to its unique chemical properties .

Case Studies

- Pharmacological Studies : Research has demonstrated that Apoatropine Hydrochloride effectively inhibits cholinergic signaling in various animal models. In one study, low doses resulted in mild anticholinergic effects like dry mouth and pupil dilation, while higher doses led to severe effects such as tachycardia and urinary retention.

- Toxicity Assessments : Apoatropine Hydrochloride is noted to be approximately 20 times more toxic than atropine. Toxicological studies have shown that exposure to high doses can lead to significant adverse effects on the central nervous system .

- Analytical Chemistry Applications : A validated Ultra High-Performance Liquid Chromatography (UHPLC) method has been developed for the quantification of Apoatropine Hydrochloride in various matrices, showcasing its utility in analytical applications .

作用機序

Apoatropine Hydrochloride exerts its effects by acting as a muscarinic antagonist. It blocks the effects of acetylcholine on muscarinic receptors, thereby inhibiting the parasympathetic nervous system . This mechanism is similar to that of atropine, where it competitively and reversibly binds to muscarinic receptors, preventing acetylcholine from exerting its effects .

類似化合物との比較

Apoatropine Hydrochloride is similar to other tropane alkaloids such as atropine, hyoscyamine, and hyoscine . it is unique in its higher toxicity, being 20 times more toxic than atropine . This increased toxicity makes it a potent compound for specific applications where such properties are desired.

Similar Compounds

- Atropine

- Hyoscyamine

- Hyoscine

- Scopolamine

Apoatropine Hydrochloride stands out due to its distinct chemical structure and higher toxicity, making it a valuable compound in both research and industrial applications.

生物活性

Apoatropine hydrochloride (Apoatropine HCl) is a synthetic derivative of atropine, classified as a tropane alkaloid. It exhibits significant biological activity primarily through its interactions with muscarinic acetylcholine receptors, making it an important compound in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and implications in research and medicine.

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in numerous physiological processes. The compound shows affinity for multiple mAChR subtypes, including M1, M2, M3, M4, and M5, which are distributed throughout the central and peripheral nervous systems.

Table 1: Affinity of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Affinity (Ki, nM) |

|---|---|

| M1 | 30 |

| M2 | 50 |

| M3 | 40 |

| M4 | 25 |

| M5 | 35 |

Cellular Effects

The inhibition of acetylcholine by this compound leads to various physiological effects:

- Pupil Dilation : Inhibition of the sphincter muscle of the iris results in mydriasis.

- Increased Heart Rate : Blockage of parasympathetic effects on the heart causes tachycardia.

- Reduced Secretions : Decreased glandular secretions can lead to dry mouth and skin.

These effects are particularly relevant in clinical settings where anticholinergic properties are desired .

Molecular Mechanism

The molecular mechanism of this compound involves its reversible binding to mAChRs. This interaction prevents acetylcholine from exerting its effects on tissues innervated by postganglionic cholinergic nerves. The compound's action can lead to altered cellular signaling pathways and gene expression changes due to disrupted cholinergic signaling.

Case Study: Effects on Animal Models

In animal studies, varying dosages of this compound have been shown to elicit different physiological responses:

- Low Doses : Mild anticholinergic effects such as dry mouth and slight pupil dilation.

- High Doses : Severe effects including pronounced tachycardia and central nervous system disturbances. Toxicity is observed at doses exceeding a certain threshold.

Metabolic Pathways

This compound is primarily metabolized in the liver through hydrolysis, yielding tropine and atropic acid as metabolites. Enzymes such as cytochrome P450 play a crucial role in its metabolic pathway. The metabolites are subsequently excreted via the kidneys .

Transport and Distribution

Due to its lipophilic nature, this compound can effectively cross cell membranes and is distributed throughout various tissues, including the brain. This distribution is facilitated by transporters and binding proteins that influence its localization within the body.

Research Applications

This compound has several applications in scientific research:

- Pharmacological Studies : Used to explore the pharmacological effects of tropane alkaloids.

- Analytical Chemistry : Serves as a reference substance for developing chromatographic methods.

- Medical Uses : Investigated for potential applications in treating nerve agent poisoning due to its anticholinergic properties .

Comparison with Other Tropane Alkaloids

This compound is similar to other tropane alkaloids such as atropine and scopolamine but is distinguished by its higher toxicity profile. Below is a comparison table highlighting key differences:

Table 2: Comparison of Tropane Alkaloids

| Compound | Main Action | Toxicity Level |

|---|---|---|

| Atropine | Anticholinergic | Moderate |

| Scopolamine | Anticholinergic & sedative | Moderate |

| This compound | Strong anticholinergic | High |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Apoatropine HCl in synthesized or extracted samples?

- Methodological Answer :

- Step 1 : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity by matching peaks with reference spectra .

- Step 2 : Perform high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Compare retention times with standards, as described by Kursinszki et al. (2005) for tropane alkaloid analysis .

- Step 3 : Validate purity (>95%) via mass spectrometry (MS) and elemental analysis (C, H, N, Cl). Report deviations in supplementary materials .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ionization parameters (e.g., ESI+ mode) and use deuterated internal standards (e.g., Apoatropine-d3 HCl) to minimize matrix effects .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Validate linearity (1–100 ng/mL) and limit of quantification (LOQ) per ICH guidelines .

Q. How should this compound be stored to ensure stability during long-term pharmacological studies?

- Methodological Answer :

- Store lyophilized powder at 0–6°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .

- For aqueous solutions, use pH 4–5 buffers (e.g., citrate-phosphate) and conduct stability assays at 25°C/60% RH over 24 hours to determine degradation kinetics .

Q. What in vitro models are appropriate for preliminary pharmacological characterization of this compound?

- Methodological Answer :

- Receptor Binding Assays : Use CHO-K1 cells expressing muscarinic acetylcholine receptors (mAChRs). Measure competitive displacement of [³H]-N-methylscopolamine at 1–100 µM this compound .

- Functional Antagonism : Assess cAMP inhibition in mAChR M1/M3 subtypes via ELISA. Include atropine as a positive control and report EC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?

- Methodological Answer :

- Meta-Analysis Framework : Systematically review experimental conditions (e.g., cell lines, radioligand concentrations) using PRISMA guidelines. Highlight variances in buffer composition (e.g., Mg²⁺ concentration) that alter ligand-receptor kinetics .

- Replicate Key Studies : Standardize protocols (e.g., 37°C incubation, 60-minute equilibrium) and use unified statistical models (e.g., nonlinear regression with Hill slopes) to reduce inter-lab variability .

Q. What strategies optimize the sensitivity of this compound detection in trace-level metabolomic studies?

- Methodological Answer :

- Derivatization : React this compound with dansyl chloride to enhance MS ionization efficiency. Validate derivatization efficiency (>90%) via recovery experiments .

- Data-Independent Acquisition (DIA) : Use SWATH-MS to fragment all ions within a 25 m/z window, enabling retrospective analysis of low-abundance metabolites .

Q. How should researchers design in vivo studies to evaluate the blood-brain barrier (BBB) penetration of this compound?

- Methodological Answer :

- Pharmacokinetic Protocol : Administer 2 mg/kg (IV) to rodents. Collect serial plasma and cerebrospinal fluid (CSF) samples over 24 hours. Quantify using LC-MS/MS and calculate AUC₀–24 ratios (CSF/plasma) .

- Ethical Considerations : Justify sample size via power analysis and adhere to ARRIVE 2.0 guidelines for translational reproducibility .

Q. What computational approaches are suitable for elucidating this compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding poses at mAChR orthosteric/allosteric sites. Validate with mutagenesis data (e.g., D103N mutations) .

- Machine Learning : Train random forest models on tropane alkaloid datasets to predict off-target effects (e.g., adrenergic receptor interactions) .

Q. How can researchers synthesize and characterize novel this compound derivatives for improved selectivity?

- Methodological Answer :

- Structural Modifications : Introduce methyl groups at C-3/C-6 positions to reduce off-target binding. Confirm regioselectivity via NOESY NMR .

- In Silico ADMET Prediction : Use SwissADME to prioritize derivatives with optimal LogP (1–3) and high gastrointestinal absorption .

Q. What cross-disciplinary methodologies address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability (Caco-2 assays) and hepatic microsomal clearance data into Simcyp® simulations .

- Systems Pharmacology : Map mAChR signaling networks using Cytoscape to identify synergistic targets (e.g., β-arrestin pathways) .

Q. Methodological Best Practices

- Reproducibility : Archive raw datasets (HPLC chromatograms, NMR spectra) in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata .

- Ethical Compliance : Document animal/cell line sources and obtain IRB approval for human tissue studies .

- Statistical Rigor : Report effect sizes, p-values, and confidence intervals; avoid p-hacking via pre-registered analysis plans .

特性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;/h3-7,14-16H,1,8-11H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAARQREFCZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975194 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-81-4 | |

| Record name | Apoatropine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apoatropine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。